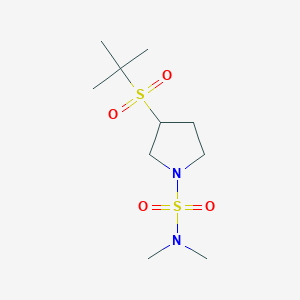

3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a sulfonyl derivative, which are often used in organic chemistry due to their reactivity and stability . They can react with primary and secondary amines to form sulfinamides, which on oxidation forms base stable sulfonamides .

Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butanesulfinamide is known to be used in the synthesis of N-heterocycles via sulfinimines .Molecular Structure Analysis

The molecular structure of similar compounds involves a sulfonyl group attached to a pyrrolidine ring .Chemical Reactions Analysis

Sulfinamides are known to be versatile chiral auxiliaries and have been extensively used as electrophiles in a wide range of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of around 140.63, a density of 1.135 g/mL at 25 °C, and a boiling point of 53-54ºC .Wissenschaftliche Forschungsanwendungen

Chiral Auxiliaries in Stereoselective Synthesis

3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide, as a derivative of tert-butanesulfinamide, plays a crucial role in the stereoselective synthesis of amines and their derivatives. Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have emerged as the gold standard in asymmetric synthesis, facilitating the production of structurally diverse N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are integral to the structural motif of many natural products and therapeutic agents, underscoring the significance of tert-butanesulfinamide derivatives in medicinal chemistry and drug development (Philip et al., 2020).

Sulfonamide Inhibitors in Drug Development

Sulfonamide compounds, including derivatives of this compound, are significant in the development of synthetic bacteriostatic antibiotics, demonstrating broad applications beyond their traditional antibacterial uses. These include roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the therapy of diseases such as HIV, cancer, and Alzheimer's. The versatility of sulfonamides in medicinal chemistry highlights their continued relevance in the search for new therapeutic agents (Gulcin & Taslimi, 2018).

Environmental and Water Treatment

The environmental persistence of sulfonamide antibiotics, including derivatives similar to this compound, raises concerns regarding microbial resistance and the effectiveness of antibiotic therapies. Understanding the biodegradation of sulfonamides is crucial for developing cost-effective strategies to restore sulfonamide-contaminated environments. Research into isolated bacteria with sulfonamide degradation capabilities suggests potential for bioremediation, emphasizing the need for a deeper understanding of microbial diversity and responsiveness in environmental contexts (Deng et al., 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-tert-butylsulfonyl-N,N-dimethylpyrrolidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O4S2/c1-10(2,3)17(13,14)9-6-7-12(8-9)18(15,16)11(4)5/h9H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOZKFRBSRQEBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide](/img/structure/B2811325.png)

![Butyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2811327.png)

![5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2811330.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2811331.png)

![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811332.png)